molecular formula C10H19ClN4O4 B3116504 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate CAS No. 2170798-10-2

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate

Cat. No. B3116504
CAS RN: 2170798-10-2
M. Wt: 294.73 g/mol
InChI Key: RJNUXEDAPIKMDE-UHFFFAOYSA-M
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Description

“4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate” is a chemical compound with the molecular formula C9H14N4O3 . It is also known by its synonyms such as 241483-00-1, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine, and 1,3,5-TRIAZINE, 2,4-DIMETHOXY-6-(4-MORPHOLINYL)- .


Molecular Structure Analysis

The molecular weight of this compound is 226.23 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C9H14N4O3/c1-14-8-10-7 (11-9 (12-8)15-2)13-3-5-16-6-4-13/h3-6H2,1-2H3 . The exact mass and monoisotopic mass of the molecule are 226.10659032 g/mol .


Chemical Reactions Analysis

This compound has been reported to be an efficient condensing agent leading to the formation of amides and esters . It has also been used in the reaction of d-glucosamine (GlcN) to prepare a novel sugar adduct, 4,6-dimethoxy-1,3,5-triazin-2-yl β-d-glucosaminide (GlcN-β-DMT) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a topological polar surface area of 69.6 Ų and a complexity of 201 . It has no hydrogen bond donors and seven hydrogen bond acceptors . The compound has three rotatable bonds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

The compound has been used in the synthesis of amides and esters, and in the preparation of novel sugar adducts . Its future use could potentially expand in these areas, but specific future directions are not mentioned in the search results.

properties

IUPAC Name

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N4O3.ClH.H2O/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;;/h4-7H2,1-3H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNUXEDAPIKMDE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate
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4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate
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4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate
Reactant of Route 4
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate
Reactant of Route 5
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4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate
Reactant of Route 6
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate

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